molecular formula C11H7BrN4S B3392246 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 893725-41-2

1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No. B3392246
M. Wt: 307.17 g/mol
InChI Key: UGVTVGMJFRFECT-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both pyrazolo and pyrimidine rings. It has a molecular formula of C11H7BrN4S and a molecular weight of 318.18 g/mol.

Mechanism Of Action

The mechanism of action of 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, inflammation, and bacterial growth.

Biochemical And Physiological Effects

Studies have shown that 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has biochemical and physiological effects on cells and tissues. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of bacteria.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively easy synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to optimize its use as a therapeutic agent for various diseases. Additionally, the potential use of this compound as a diagnostic tool for cancer and other diseases could also be explored.
Conclusion
In conclusion, 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of bacteria. However, further research is needed to fully understand its mechanism of action and optimize its use as a therapeutic agent.

Scientific Research Applications

1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of bacteria.

properties

IUPAC Name

1-(4-bromophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVTVGMJFRFECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162692
Record name 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

CAS RN

893725-41-2
Record name 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893725-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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